(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704074-31-6
VCID: VC2889020
InChI: InChI=1S/C14H22BClN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3
SMILES: B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O
Molecular Formula: C14H22BClN2O3
Molecular Weight: 312.6 g/mol

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

CAS No.: 1704074-31-6

Cat. No.: VC2889020

Molecular Formula: C14H22BClN2O3

Molecular Weight: 312.6 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid - 1704074-31-6

Specification

CAS No. 1704074-31-6
Molecular Formula C14H22BClN2O3
Molecular Weight 312.6 g/mol
IUPAC Name [3-chloro-4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid
Standard InChI InChI=1S/C14H22BClN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3
Standard InChI Key YYGHQYCAWVSYHA-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O

Introduction

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is a chemical compound used primarily in research settings. It is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis and their role in various biological processes. This compound is particularly noted for its structural features, including a chloro-substituted phenyl ring and an ethoxy-linked piperazinyl moiety.

Applications and Research Use

This compound is primarily used in research settings, particularly in organic synthesis and medicinal chemistry. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex molecules. Additionally, the presence of a piperazinyl moiety suggests potential applications in pharmaceutical research, as piperazines are common in drug design due to their ability to interact with various biological targets.

Synthesis and Preparation

The synthesis of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the formation of the boronic acid group from an aryl halide precursor. This process often requires palladium-based catalysts and can be performed under various conditions depending on the specific requirements of the reaction.

Biological Significance

While specific biological activities of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid are not detailed in the available literature, boronic acids and piperazine derivatives are known to exhibit a range of biological effects. These can include enzyme inhibition, receptor modulation, and antioxidant properties, depending on the specific structure and functional groups present.

Formulation for In Vivo Studies

For in vivo studies, compounds like (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid often require formulation to enhance solubility and bioavailability. A common approach involves dissolving the compound in DMSO, followed by dilution with a mixture of PEG300 and Tween 80, and finally with water to achieve a suitable concentration for administration .

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